Rosiglitazone-d3
Overview
Description
Rosiglitazone, a thiazolidinedione, is known for its role in improving insulin sensitivity. It functions through the activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a crucial role in metabolic regulation.
Synthesis Analysis
The synthesis of Rosiglitazone involves a multi-step chemical process starting from 2-Chloropyridine and 2-(Methylamino) ethanol through Williamson reaction, condensation reaction, and hydrogenation reaction, leading to high yields under mild reaction conditions (Qin, 2003).
Molecular Structure Analysis
Rosiglitazone's effectiveness as an anti-diabetic drug is partly attributed to its molecular structure, enabling it to act as a potent agonist of the PPAR-γ receptor. Its structure facilitates the activation of this receptor, which is central to its mechanism of action in reducing insulin resistance.
Chemical Reactions and Properties
Rosiglitazone acts through a PPAR-γ–independent mechanism to inhibit acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, demonstrating its multifaceted actions beyond the PPAR-γ pathway (Askari et al., 2007).
Physical Properties Analysis
Investigations into the effects of solvents on Rosiglitazone reveal insights into its physical properties, including solubility and stability, which are crucial for its pharmacokinetic profile and therapeutic efficacy (Ismail et al., 2019).
Scientific Research Applications
Diabetes and Metabolic Disorders : Rosiglitazone is primarily known for its role in treating diabetes. It has been found to substantially reduce the incidence of type 2 diabetes and increase the likelihood of returning to normal glucose levels in adults with impaired fasting glucose or impaired glucose tolerance (Gerstein et al., 2006). Additionally, it improves the glycemic state and positively impacts liver, pancreas, skeletal muscle, and adipose tissue in rodent models of obesity and Type 2 diabetes (Greene, 1999).
Cardiovascular Health : Research indicates that Rosiglitazone, as a PPARα agonist, improves endothelial function in diabetic mice by activating certain cellular pathways, making it a promising target for treating diabetes-related cardiovascular issues (Wong et al., 2011).
Neurological Applications : Rosiglitazone has shown potential in neuroprotection. It prevents motor and olfactory dysfunctions and loss of TH-positive cells in a chronic Parkinson's disease mouse model (Schintu et al., 2009) and exerts an anti-depressive effect in certain depressive models by maintaining essential neuron autophagy and inhibiting excessive astrocyte apoptosis (Zhao et al., 2017).
Inflammatory and Immune Responses : Rosiglitazone has been noted to enhance the production of anti-inflammatory cytokines like IL-10 in immune cells, contributing to its potential anti-inflammatory effects (Thompson et al., 2007). It also reduces pulmonary inflammation in rat models of endotoxemia and significantly reduces endotoxin-induced acute lung injury (Liu et al., 2005).
Oncology : Rosiglitazone has demonstrated significant anticancer effects on various human malignant tumor cells, including inducing apoptosis, inhibiting cell proliferation, and preventing metastasis (Dang et al., 2018). Additionally, it has shown biological activity in men with recurrent prostate carcinoma, improving changes in PSA doubling time (Smith et al., 2004).
Skeletal Health : Rosiglitazone administration results in significant bone loss in vivo, suggesting a potential risk of adverse skeletal effects in humans (Rzońca et al., 2004).
Cardiovascular Risks : It's important to note that Rosiglitazone is associated with an increase in the risk of myocardial infarction and a borderline significant increase in the risk of death from cardiovascular causes (Nissen & Wolski, 2007).
Safety And Hazards
Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
properties
IUPAC Name |
5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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